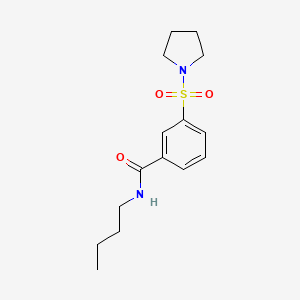
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DPA, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. DPA belongs to the class of organic compounds known as acrylonitriles, which are widely used in the production of polymers, plastics, and fibers. In recent years, DPA has gained attention for its unique properties and potential use in scientific research.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to work by interacting with the electron transport chain in cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the mitochondrial complex III, which is involved in the production of ATP in cells. This inhibition leads to a decrease in ATP production, which can result in cell death.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects in cells. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile can induce apoptosis, or programmed cell death, in cancer cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its ease of synthesis and purification, which makes it suitable for scientific research. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is also relatively stable and can be stored for long periods without degradation. However, one of the major limitations of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One potential area of research is in the development of organic semiconductors for electronic devices. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has shown promise as a building block for these materials, and further research is needed to optimize its properties for specific applications. Another potential area of research is in the development of therapeutic agents based on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The anti-inflammatory and antioxidant properties of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile involves the reaction of 3,4-dimethoxybenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been optimized to obtain high yields and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been in the field of organic electronics. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block in the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and transistors.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-7-6-12(9-17(16)23-2)8-14(11-18)13-4-3-5-15(10-13)19(20)21/h3-10H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAUEBUBSTRFQ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)





![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)
![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)

![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)